Docetaxel-d5

Catalog No.
S14250393
CAS No.
M.F
C43H53NO14
M. Wt
812.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docetaxel-d5

Product Name

Docetaxel-d5

IUPAC Name

[(1S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate

Molecular Formula

C43H53NO14

Molecular Weight

812.9 g/mol

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,31+,32?,33-,35?,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D

InChI Key

ZDZOTLJHXYCWBA-YODBGQSESA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C(C(C[C@@]2(C5(C)C)O)OC(=O)C([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H]

Docetaxel-d5 is a stable isotope-labeled derivative of docetaxel, an established chemotherapeutic agent used primarily in the treatment of various cancers, including breast, lung, and prostate cancer. The "d5" designation indicates that five hydrogen atoms in the docetaxel molecule have been replaced with deuterium, a heavier isotope of hydrogen. This modification is crucial for research applications, particularly in pharmacokinetics and metabolic studies, as it allows for precise tracking of the compound in biological systems without altering its pharmacological properties significantly.

Similar to those of its parent compound, docetaxel. Key types of reactions include:

  • Oxidation: Docetaxel-d5 can undergo oxidation reactions, which may affect its pharmacological activity and metabolism.
  • Hydrolysis: The compound can hydrolyze under specific conditions, leading to the formation of various metabolites.
  • Conjugation: It may also participate in conjugation reactions with glucuronic acid or sulfate, impacting its solubility and excretion pathways.

These reactions are essential for understanding the drug's metabolism and its interactions within biological systems .

Docetaxel-d5 retains the biological activity characteristic of docetaxel, primarily functioning as an antineoplastic agent. It inhibits microtubule depolymerization by binding to the beta-tubulin subunit of microtubules, thus disrupting the normal mitotic spindle formation during cell division. This mechanism leads to apoptosis in rapidly dividing cancer cells. The IC50 value for docetaxel-d5 is reported to be approximately 0.2 μM, indicating its potency in inhibiting cancer cell proliferation .

The synthesis of docetaxel-d5 typically involves isotopic labeling of the parent compound through chemical methods that introduce deuterium into specific positions of the molecule. Common approaches include:

  • Deuteration: Utilizing deuterated solvents or reagents during the synthesis process to incorporate deuterium into the docetaxel structure.
  • Chemical Exchange Reactions: Employing reactions that allow for the substitution of hydrogen atoms with deuterium under controlled conditions.

These methods ensure that the final product maintains high purity and stability, suitable for both research and clinical applications .

Docetaxel-d5 has several important applications:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) in vivo and in vitro without interference from endogenous compounds.
  • Metabolic Pathway Analysis: It aids in elucidating metabolic pathways by providing insights into how docetaxel is processed within biological systems.
  • Resistance Mechanism Investigation: Researchers use docetaxel-d5 to study mechanisms of resistance in cancer cells, contributing to the development of more effective treatment strategies .

Interaction studies involving docetaxel-d5 focus on its pharmacokinetics and potential interactions with other drugs. These studies have shown that various factors can influence its metabolism:

  • Drug Interactions: Co-administration with other medications can alter docetaxel-d5's pharmacokinetic profile due to competition for metabolic pathways or transport proteins.
  • Genetic Variability: Individual differences in metabolic enzyme activity (e.g., cytochrome P450 enzymes) can significantly affect drug clearance and efficacy .

Understanding these interactions is critical for optimizing therapeutic regimens involving docetaxel.

Several compounds share structural similarities with docetaxel-d5, including:

Compound NameStructure SimilarityMechanism of ActionUnique Features
PaclitaxelHighMicrotubule stabilizationFirst-generation taxane; less potent than docetaxel
CabazitaxelModerateMicrotubule stabilizationEffective against taxane-resistant tumors
Nab-paclitaxelModerateMicrotubule stabilizationFormulated with albumin for enhanced delivery
DocetaxelHighMicrotubule depolymerizationParent compound; used as a reference point

Docetaxel-d5's uniqueness lies in its stable isotope labeling, which allows for detailed metabolic studies without altering its therapeutic efficacy compared to other taxanes. This feature makes it particularly valuable in research settings focused on understanding drug behavior and resistance mechanisms .

XLogP3

1.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

812.37798909 g/mol

Monoisotopic Mass

812.37798909 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

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